![molecular formula C17H13N3O3S3 B2484339 Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681159-66-0](/img/structure/B2484339.png)
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are a type of organic compound that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Anticancer Properties
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate exhibits promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistic studies suggest interference with key cellular pathways, making it a candidate for further drug development .
Antimicrobial Activity
This compound demonstrates antimicrobial properties against bacteria, fungi, and even drug-resistant strains. Its unique structure likely contributes to its efficacy. Researchers have explored its use as an alternative to existing antibiotics, especially in the face of rising antibiotic resistance .
Photovoltaic Applications
The conjugated system within Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate makes it interesting for organic photovoltaic devices. Its electron-donating and accepting moieties facilitate charge separation, potentially enhancing solar cell efficiency .
Organic Light-Emitting Diodes (OLEDs)
Researchers have explored this compound as a potential emitter in OLEDs. Its fluorescence properties, high quantum yield, and stability make it an attractive candidate for next-generation displays and lighting technologies .
Electrochemical Sensors
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate has been investigated for its electrochemical sensing capabilities. Its redox behavior and selectivity toward specific analytes make it suitable for detecting environmental pollutants or biomolecules .
Materials Science: Organic Semiconductors
As an organic semiconductor, this compound can be incorporated into thin-film transistors (TFTs) and other electronic devices. Its charge transport properties and film-forming abilities contribute to its potential in flexible electronics and wearable technology .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets and their roles would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives generally interact with their targets through the thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their biological activity . For instance, thiazole derivatives with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which would result in various molecular and cellular effects . For instance, thiazole derivatives with antitumor activity may result in cell death, while those with anti-inflammatory activity may reduce inflammation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(1,3-benzothiazole-2-carbonylamino)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-3-23-16(22)12-8(2)11-14(25-12)20-17(26-11)19-13(21)15-18-9-6-4-5-7-10(9)24-15/h4-7H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAGNOBCECHIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



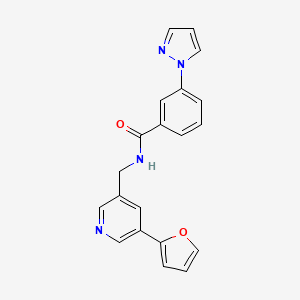

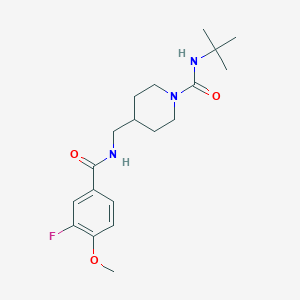
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2484266.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2484267.png)
![N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide](/img/structure/B2484269.png)
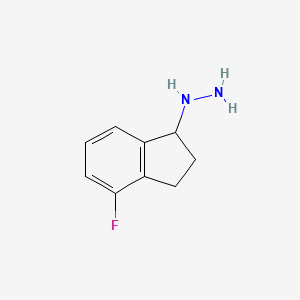
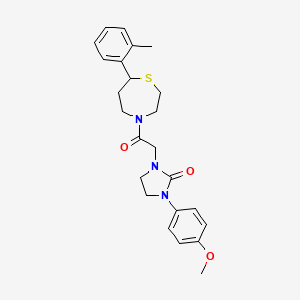
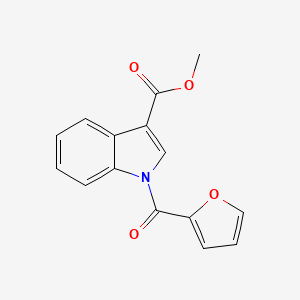
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2484276.png)

